molecular formula C9H18N2O2 B13773796 Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-

Cat. No.: B13773796
M. Wt: 186.25 g/mol
InChI Key: XYWONGDMCYSCTA-UHFFFAOYSA-N
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Description

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond . Another method involves the dehydration of ammonium propionate, which also results in the formation of propanamide .

Industrial Production Methods

In industrial settings, the production of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other amides may not be suitable .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-[acetyl(methyl)amino]-N,N,2-trimethylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-7(12)11(6)9(2,3)8(13)10(4)5/h1-6H3

InChI Key

XYWONGDMCYSCTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(C)(C)C(=O)N(C)C

Origin of Product

United States

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